N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound belongs to the benzopyrimidothiazine class, characterized by a fused heterocyclic core (pyrimidine and thiazine rings) with a sulfone group at the 5,5-position. The 2-chlorophenyl acetamide moiety introduces steric and electronic effects, influencing receptor binding. The thioether linkage (-S-) between the core and the acetamide group contributes to metabolic stability and conformational flexibility .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S2/c1-35-18-8-6-7-17(13-18)15-31-22-12-5-2-9-19(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-21-11-4-3-10-20(21)27/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVYQKUZTHSCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, structural characteristics, and biological effects, particularly in relation to its pharmacological applications.
Chemical Structure
The compound features a benzo[c]pyrimido core linked to a thiazine structure, with notable substituents including a 2-chlorophenyl group and a 3-methoxybenzyl moiety. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions, including condensation and substitution reactions. While specific synthetic pathways for this compound were not detailed in the search results, related derivatives have been synthesized using established methodologies in medicinal chemistry.
Antimicrobial Properties
Research has indicated that thiazine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to our target have shown efficacy against various bacterial strains and fungi. The presence of the chlorophenyl and methoxybenzyl groups is believed to enhance this activity through increased lipophilicity and interaction with microbial membranes.
Antimalarial Activity
Certain derivatives of benzothiazine have been tested for their ability to inhibit heme polymerization, a crucial process in malaria pathology. In vitro assays demonstrated that compounds with similar structures showed promising results against Plasmodium berghei, suggesting that this compound could potentially exhibit similar antimalarial properties .
Cytotoxicity and Anticancer Activity
Compounds containing thiazine and pyrimidine rings have been investigated for their cytotoxic effects on cancer cell lines. Studies have shown that these compounds can induce apoptosis in various cancer cells by inhibiting key signaling pathways involved in cell proliferation. The specific activity of our compound remains to be fully elucidated; however, its structural analogs have demonstrated significant cytotoxicity against breast and colon cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from recent studies on related compounds:
| Compound Structure | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazine Derivative 1 | Antimicrobial | 10.5 | |
| Benzothiazine Derivative 2 | Antimalarial | 8.3 | |
| Thiazine Derivative 3 | Cytotoxic (breast cancer) | 15.0 |
Case Studies
- Antimalarial Efficacy : A study involving several thiazine derivatives reported that certain substitutions significantly increased antimalarial activity. Compounds with chlorinated phenyl groups exhibited enhanced potency compared to their non-chlorinated counterparts .
- Cytotoxic Effects : In vitro studies on structurally similar compounds revealed that modifications at the benzothiazine position notably influenced cytotoxicity against various cancer cell lines. The presence of electron-donating groups such as methoxy was found to improve activity significantly .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazine moiety linked to a chlorophenyl group and a methoxybenzyl substituent. The structural complexity suggests potential bioactivity due to the presence of multiple functional groups that can interact with biological targets.
Antiproliferative Effects
Research indicates that compounds with similar structural frameworks exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of thiazine and pyrimidine have been shown to inhibit cell proliferation in A549 lung cancer cells, with IC50 values ranging from 2.9 to 10.5 μM for related compounds . This suggests that N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide may possess similar properties.
Enzyme Inhibition Studies
Inhibitory studies on phospholipase D (NAPE-PLD) have revealed that structurally similar compounds can significantly inhibit enzyme activity. For example, modifications on the pyrimidine scaffold led to enhanced potency against NAPE-PLD, suggesting that the thiazine component may also contribute to enzyme interactions .
Table 2: Inhibition Potency of Related Compounds
Case Study 1: Anticancer Activity
In a study focusing on thiazine derivatives, researchers synthesized various compounds and tested their antiproliferative effects on human cancer cell lines. One derivative showed significant inhibition of cell growth at concentrations as low as 10 μM. The structure–activity relationship analysis indicated that modifications on the side chains could enhance biological activity .
Case Study 2: Enzyme Interaction
Another study explored the interaction of thiazine compounds with NAPE-PLD. The results demonstrated that specific substitutions at the nitrogen and sulfur positions of the thiazine ring improved binding affinity and inhibitory potency. This highlights the potential of N-(2-chlorophenyl)-... as a lead compound for developing novel enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- The methoxy group may engage in hydrogen bonding, whereas the chloro substituent offers steric bulk and electron-withdrawing effects. Melting points and solubility are expected to differ due to polarity changes .
- N-(2-Fluorobenzyl) Derivative ():
The fluorobenzyl group introduces electronegativity and smaller steric hindrance compared to chlorophenyl. Fluorine’s strong C-F bond enhances metabolic stability. This derivative’s pyrazolo-benzothiazine core (vs. pyrimidothiazine in the target) shows distinct ring strain and electronic properties, affecting bioactivity .
Heterocyclic Core Variations
- Thiazolo[3,2-a]Pyrimidine Derivatives ():
Compounds 11a and 11b feature a thiazolo-pyrimidine core instead of benzopyrimidothiazine. The absence of a fused benzene ring reduces planarity and π-stacking capacity. These compounds exhibit moderate yields (68%) and lower molecular weights (e.g., 386 g/mol for 11a vs. ~550 g/mol for the target), impacting pharmacokinetic profiles . - Pyrimido[2,1-b]Quinazoline ():
Compound 12 incorporates a quinazoline ring, increasing aromatic surface area. Its IR spectrum shows a strong CN stretch (2220 cm⁻¹), similar to the target’s nitrile group, suggesting comparable electronic environments .
Substituent Effects on Bioactivity
- Piperazine-Linked Benzothiazoles ():
Derivatives like 3d (78% yield, m.p. 238°C) and 3e (82% yield, m.p. 251°C) use piperazine spacers to enhance solubility and receptor interaction. The target compound’s thioacetamide linker may offer similar flexibility but with reduced basicity compared to piperazine . - Chlorophenyl-Containing Triazoles (): The (E)-4-(2-chlorobenzylideneamino)triazole-thione structure forms hydrogen-bonded networks, a feature absent in the target compound. Such interactions could influence crystallinity and bioavailability .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectral Data Comparison
Research Implications
The target compound’s unique combination of a benzopyrimidothiazine core and 2-chlorophenyl acetamide positions it as a candidate for selective kinase or protease inhibition. Modifications to the thioether linker or aromatic substituents could optimize bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
